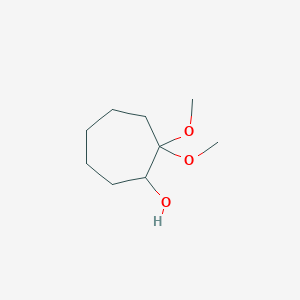
Methylphosphonothioic acid O,S-dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonothioic acid O,S-dipropyl ester is an organophosphorus compound with the molecular formula C7H17O2PS. It is a derivative of phosphonothioic acid, where the methyl group is bonded to the phosphorus atom, and the ester groups are bonded to the oxygen and sulfur atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylphosphonothioic acid O,S-dipropyl ester typically involves the reaction of methylphosphonothioic acid with propyl alcohols. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
Methylphosphonothioic acid+Propyl alcohol→Methylphosphonothioic acid O,S-dipropyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphosphonothioic acid O,S-dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonothioates.
Applications De Recherche Scientifique
Methylphosphonothioic acid O,S-dipropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phosphorylating agent.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cholinesterase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Methylphosphonothioic acid O,S-dipropyl ester involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O,S-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of propyl groups.
Methylphosphonothioic acid O,S-diethyl ester: Another similar compound with ethyl ester groups.
Uniqueness
Methylphosphonothioic acid O,S-dipropyl ester is unique due to its specific ester groups, which can influence its reactivity and applications
Propriétés
Numéro CAS |
90220-14-7 |
|---|---|
Formule moléculaire |
C7H17O2PS |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-[methyl(propylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O2PS/c1-4-6-9-10(3,8)11-7-5-2/h4-7H2,1-3H3 |
Clé InChI |
HXQZRGKPDOYCCP-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
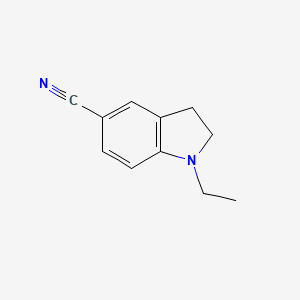
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
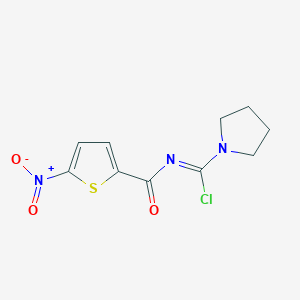
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
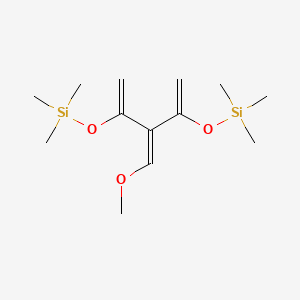
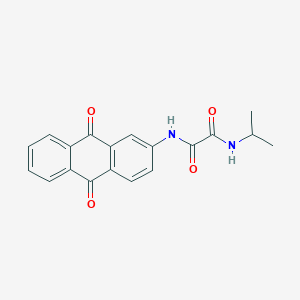

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)


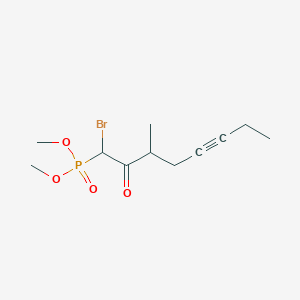
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
